REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12].ClC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1N>>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:5]=[C:6]([Cl:8])[CH:7]=1)[NH2:9]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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BrC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1B1OC(C(O1)(C)C)(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(N)C=C(C1)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |